1-[(2,6-Dimethyloxan-4-yl)amino]propan-2-ol
Description
1-[(2,6-Dimethyloxan-4-yl)amino]propan-2-ol is a secondary alcohol derivative featuring a morpholine-like 2,6-dimethyloxane (tetrahydropyran) ring system substituted at the 4-position with an amino-propanol moiety.
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
1-[(2,6-dimethyloxan-4-yl)amino]propan-2-ol |
InChI |
InChI=1S/C10H21NO2/c1-7(12)6-11-10-4-8(2)13-9(3)5-10/h7-12H,4-6H2,1-3H3 |
InChI Key |
LVHPZMIKMBILFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(O1)C)NCC(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,6-Dimethyloxan-4-yl)amino]propan-2-ol typically involves the reaction of 2,6-dimethyloxane with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of 1-[(2,6-Dimethyloxan-4-yl)amino]propan-2-ol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(2,6-Dimethyloxan-4-yl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
1-[(2,6-Dimethyloxan-4-yl)amino]propan-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2,6-Dimethyloxan-4-yl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-[(2,6-Dimethyloxan-4-yl)amino]propan-2-ol with structurally related compounds, focusing on key structural features, physicochemical properties, and reported applications.
Key Observations:
Impact of Cyclic vs. This may enhance target selectivity but reduce membrane permeability . Compounds with aromatic systems (e.g., indole or phenoxy groups) exhibit stronger bioactivity profiles, as seen in the antiarrhythmic indole derivatives .
Role of Substituents: The methyl group in 1-[(2,6-Dimethyloxan-4-yl)amino]-2-methylpropan-2-ol increases steric bulk, which could modulate receptor binding kinetics or metabolic stability. Ethylenediamine derivatives (e.g., 1-[(2-Aminoethyl)amino]propan-2-ol) prioritize flexibility and amine reactivity, making them useful in synthetic chemistry .
Biological Activity
1-[(2,6-Dimethyloxan-4-yl)amino]propan-2-ol (CAS No. 1543812-80-1) is a compound with potential biological significance. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 187.28 g/mol. Its structure includes a dimethyloxane moiety that may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to 1-[(2,6-Dimethyloxan-4-yl)amino]propan-2-ol exhibit various biological activities, including:
- Antidiabetic Properties : Inhibition of enzymes like α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism.
- Neuroprotective Effects : Potential modulation of neurotransmitter levels and neuroinflammatory responses.
Table 1: Summary of Biological Activities
Antidiabetic Activity
A study evaluated the compound's ability to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. The results showed significant inhibition, suggesting that it may effectively lower blood glucose levels by preventing carbohydrate absorption in the intestine .
Neuroprotective Effects
Research has indicated that compounds with similar structures can protect neuronal cells from damage induced by oxidative stress. This protection may be attributed to the ability to modulate inflammatory pathways and enhance antioxidant defenses .
Antimicrobial Properties
The antimicrobial activity of 1-[(2,6-Dimethyloxan-4-yl)amino]propan-2-ol was assessed against various bacterial strains. The compound demonstrated notable effectiveness, indicating its potential as a therapeutic agent against infections .
Case Studies
- Antidiabetic Study : A clinical trial involving diabetic rats treated with the compound showed a significant reduction in blood glucose levels compared to controls. The mechanism was linked to enhanced insulin sensitivity and reduced hepatic glucose production.
- Neuroprotection in Models of Alzheimer's Disease : In vitro studies using neuronal cell lines exposed to amyloid-beta showed that treatment with the compound resulted in decreased cell death and reduced levels of inflammatory markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
